N-(4-chlorobenzyl)-2-(2,6-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide
CAS No.:
Cat. No.: VC16292153
Molecular Formula: C21H24ClNO4S
Molecular Weight: 421.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H24ClNO4S |
|---|---|
| Molecular Weight | 421.9 g/mol |
| IUPAC Name | N-[(4-chlorophenyl)methyl]-2-(2,6-dimethylphenoxy)-N-(1,1-dioxothiolan-3-yl)acetamide |
| Standard InChI | InChI=1S/C21H24ClNO4S/c1-15-4-3-5-16(2)21(15)27-13-20(24)23(19-10-11-28(25,26)14-19)12-17-6-8-18(22)9-7-17/h3-9,19H,10-14H2,1-2H3 |
| Standard InChI Key | NSSXKVSHSNXNIR-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=CC=C1)C)OCC(=O)N(CC2=CC=C(C=C2)Cl)C3CCS(=O)(=O)C3 |
Introduction
N-(4-chlorobenzyl)-2-(2,6-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide is a complex organic compound belonging to the class of acetamides. It features a unique structure characterized by a chlorobenzyl group, a dimethylphenoxy moiety, and a tetrahydrothiophene derivative. This compound has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry and agrochemicals.
Synthesis Methods
The synthesis of N-(4-chlorobenzyl)-2-(2,6-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide typically involves multi-step reactions. These may include:
-
Nucleophilic Substitution Reactions: To introduce the 4-chlorobenzyl and 2,6-dimethylphenoxy groups.
-
Acetylation: Using reagents like acetic anhydride to form the acetamide linkage.
Specific reagents such as chlorobenzyl chloride and acetic anhydride are crucial for these reactions. The choice of solvent, temperature, and catalysts significantly affects the yield and purity of the final product.
Potential Applications
This compound holds potential applications in:
-
Medicinal Chemistry: Due to its complex structure, it may exhibit various biological activities.
-
Agrochemicals: Its unique functional groups suggest potential uses in agriculture, possibly as a pesticide.
| Field | Potential Use |
|---|---|
| Medicinal Chemistry | Biological activity studies |
| Agrochemicals | Pesticide applications |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume